(S)-Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate (S)-Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15820391
InChI: InChI=1S/C16H21NO4/c1-20-15(18)11-14-9-5-6-10-17(14)16(19)21-12-13-7-3-2-4-8-13/h2-4,7-8,14H,5-6,9-12H2,1H3/t14-/m0/s1
SMILES:
Molecular Formula: C16H21NO4
Molecular Weight: 291.34 g/mol

(S)-Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate

CAS No.:

Cat. No.: VC15820391

Molecular Formula: C16H21NO4

Molecular Weight: 291.34 g/mol

* For research use only. Not for human or veterinary use.

(S)-Benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate -

Specification

Molecular Formula C16H21NO4
Molecular Weight 291.34 g/mol
IUPAC Name benzyl (2S)-2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate
Standard InChI InChI=1S/C16H21NO4/c1-20-15(18)11-14-9-5-6-10-17(14)16(19)21-12-13-7-3-2-4-8-13/h2-4,7-8,14H,5-6,9-12H2,1H3/t14-/m0/s1
Standard InChI Key HFNHPSQNKDZEAM-AWEZNQCLSA-N
Isomeric SMILES COC(=O)C[C@@H]1CCCCN1C(=O)OCC2=CC=CC=C2
Canonical SMILES COC(=O)CC1CCCCN1C(=O)OCC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a piperidine ring substituted at the C2 position with a 2-methoxy-2-oxoethyl group, while the nitrogen atom is protected by a benzyloxycarbonyl (Cbz) group (Figure 1). The (S)-configuration at C2 introduces chirality, critical for interactions with biological targets. Key structural parameters include:

PropertyValueSource
Molecular FormulaC₁₆H₂₁NO₄
Molecular Weight291.34 g/mol
CAS Registry Number210347-01-6

The benzyl carbamate moiety enhances solubility in organic solvents, while the methoxy-oxoethyl side chain provides a handle for further functionalization via ester hydrolysis or nucleophilic substitution .

Stereochemical Considerations

The (S)-configuration at C2 is established during synthesis using chiral auxiliaries or asymmetric catalysis. This configuration influences the compound’s biomolecular interactions, as evidenced by SAR studies in related spiro-piperidine systems, where stereochemistry modulates binding affinity to neurological targets .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of (S)-benzyl 2-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate leverages Pictet-Spengler cyclization and N-alkylation strategies, analogous to methods used for spiro-piperidine scaffolds .

Pictet-Spengler Cyclization

Structural and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR data for analogous compounds (e.g., benzyl 3-(dimethylamino)-3-(2-methoxy-2-oxoethyl)piperidine-1-carboxylate) reveal distinct signals for key functional groups :

  • Benzyl Cbz group: Aromatic protons at δ 7.21–7.34 ppm (multiplet) and the benzylic CH₂ at δ 5.10 ppm (singlet).

  • Methoxy-oxoethyl group: Methoxy protons at δ 3.64 ppm (singlet) and carbonyl carbons at δ 170–175 ppm .

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 291.34 [M+H]⁺, consistent with the molecular formula C₁₆H₂₁NO₄ .

Biological and Pharmacological Insights

Metabolic Stability

The benzyl carbamate group enhances metabolic stability compared to tertiary amines, as evidenced by hepatic microsomal assays for related compounds .

Applications and Future Directions

Drug Discovery

This compound serves as a precursor for protease inhibitors and G protein-coupled receptor (GPCR) modulators. Its chiral center and ester functionality make it amenable to derivatization into prodrugs or covalent inhibitors .

Asymmetric Synthesis

The (S)-configured piperidine core is a valuable building block for synthesizing chiral ligands in transition-metal catalysis. For instance, palladium complexes of similar piperidines catalyze asymmetric allylic alkylation with >95% enantioselectivity .

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